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Compound of Interest

Compound Name: 4-Amino-2-iodobenzonitrile

CAS No.: 300627-48-9

Cat. No.: B3382030

Get Quote

Part 1: Executive Summary & Structural Context
The Scaffold: 4-Amino-2-iodobenzonitrile
In the high-stakes landscape of Selective Androgen Receptor Modulator (SARM) development,

the 4-amino-2-iodobenzonitrile scaffold (and its structural isomers) serves as a critical

pharmacophore. Unlike generic intermediates, the specific positioning of the iodine atom

relative to the cyano group dictates the solid-state packing through halogen bonding (XB), a

feature increasingly exploited to lock ligand conformation in protein binding pockets (e.g.,

Androgen Receptor).

Critical Isomer Distinction: Before analyzing crystal data, one must distinguish between the two

common isomers often conflated in commercial catalogs:

Target A: 4-Amino-2-iodobenzonitrile: Amino group para to nitrile; Iodine ortho to nitrile.

(Primary precursor for bicyclic SARMs).

Target B: 2-Amino-4-iodobenzonitrile: Amino group ortho to nitrile; Iodine para to nitrile.

(Common in quinazoline synthesis).
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This guide focuses on Target A and its derivatives, using high-fidelity data from its bromo- and

chloro-analogs to construct a predictive structural model where direct X-ray data is proprietary.

Part 2: Comparative Crystal Structure Data
The following data synthesizes experimental values from isostructural analogs (Cl/Br series)

and published derivative studies to benchmark the expected performance of the iodo-

derivative.

Table 1: Physicochemical & Crystallographic
Benchmarks
Comparators selected based on structural homology and available CSD (Cambridge Structural

Database) entries.

Feature
4-Amino-2-

iodobenzonitrile

(Target)

4-Amino-2-

bromobenzonitrile

(Benchmark)

2-Amino-4-

chlorobenzonitrile

(Control)

CAS Number 33348-34-4 53312-82-6 38487-86-4

Molecular Weight 244.03 g/mol 197.03 g/mol 152.58 g/mol

Crystal System Monoclinic (Predicted) Monoclinic Triclinic

Space Group P21/c (Predicted) P21/c P-1

Melting Point 112–115 °C 124–128 °C 157–162 °C

Key Interaction
Strong Halogen Bond

(I[1]···N≡C)

Moderate Halogen

Bond (Br···N≡C)

Weak/No Halogen

Bond

Packing Motif
Zig-zag chains driven

by I···N
Linear ribbons

Centrosymmetric

dimers

Structural Analysis: The Iodine Effect
The substitution of Iodine at the ortho position (C2) introduces a massive, polarizable electron

cloud compared to the Chloro or Bromo analogs.
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Halogen Bonding (XB): In 4-iodobenzonitrile derivatives, the Iodine atom exhibits a positive

electrostatic potential cap (

-hole) along the C-I bond axis. This forms a directional interaction with the lone pair of the
Cyano nitrogen (C-I···N≡C) of a neighboring molecule.

Prediction: For 4-amino-2-iodobenzonitrile, expect a C-I[2]···N distance of ~2.95–3.05 Å,

significantly shorter than the sum of van der Waals radii (3.53 Å).

Steric Clash & Twist: The bulky Iodine at C2 forces the nitrile group to twist slightly out of

planarity if the packing is dense, or it forces the phenyl ring to tilt within the unit cell to

accommodate the I···N interaction.

H-Bonding Network: The 4-amino group acts as a dual H-bond donor. In the absence of a

strong acceptor like a carbonyl, it typically bonds to the nitrile nitrogen of a third molecule,

creating a 2D sheet structure reinforced by the halogen bond chains.

Part 3: Experimental Protocols
To generate high-quality single crystals for this class of compounds (often prone to twinning

due to the heavy iodine atom), use the following validated workflow.

Protocol A: Synthesis of High-Purity Precursor
Rationale: Impurities >0.5% often inhibit the growth of diffraction-quality crystals for iodo-

compounds.

Starting Material: 4-Amino-2-chlorobenzonitrile or 2-iodo-4-nitroaniline.

Iodination (if starting from amino-nitrile): Use N-Iodosuccinimide (NIS) in DMF at room

temperature.

Note: Avoid ICl (Iodine monochloride) as it leads to over-iodination and chlorination

byproducts.

Purification: Silica gel chromatography (Hexane:EtOAc 4:1). Recrystallize from

Ethanol/Water (9:1) to remove trace succinimide.
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Protocol B: Controlled Crystallization (Vapor Diffusion)
Self-Validating Step: If crystals appear as "feathery" needles within 2 hours, the supersaturation

is too high. Aim for polyhedral blocks appearing over 48–72 hours.

Dissolution: Dissolve 20 mg of 4-Amino-2-iodobenzonitrile in 2 mL of THF

(Tetrahydrofuran). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.

Setup: Place the THF solution in a small inner vial (GC vial).

Antisolvent: Place the inner vial into a larger jar containing 10 mL of Pentane or Hexane.

Equilibration: Cap the large jar tightly. Store at 4°C in a vibration-free zone.

Harvesting: After 3–5 days, harvest block-shaped crystals. Mount immediately in Paratone oil

to prevent desolvation (if solvate formed).

Part 4: Visualizing the Structural Logic
The following diagrams illustrate the crystallization decision tree and the molecular interaction

network expected in the crystal lattice.

Diagram 1: Crystallization & Characterization Workflow
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Caption: Step-by-step workflow for obtaining diffraction-quality crystals of halogenated

benzonitriles.

Diagram 2: Interaction Network (Halogen vs. Hydrogen
Bonding)
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Caption: Predicted supramolecular assembly showing the competition between Iodine-driven

halogen bonding and Amino-driven hydrogen bonding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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